molecular formula C5H12N2 B185920 1-(3-Aminopropyl)aziridine CAS No. 1072-65-7

1-(3-Aminopropyl)aziridine

Cat. No. B185920
CAS RN: 1072-65-7
M. Wt: 100.16 g/mol
InChI Key: BIUAFMCFYSTCLR-UHFFFAOYSA-N
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Description

“1-(3-Aminopropyl)aziridine” is a derivative of aziridine, which is an organic compound consisting of a three-membered heterocycle C2H5N . It is a colorless, toxic, volatile liquid that is of significant practical interest . The parent compound is aziridine (or ethylene imine), with molecular formula C2H4NH . Its chemical formula is C5H12N2 and its molecular weight is 100.165 .


Synthesis Analysis

Aziridines are typically synthesized by coupling amines and alkenes via an electrogenerated dication . This process involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . Other methods include the reaction of N-tosyl imines with in situ generated iodomethyllithium , and the reaction of aldimines (generated in situ from aldehydes and amines) with ethyl diazoacetate .


Molecular Structure Analysis

Aziridines are organic compounds containing the aziridine functional group, a three-membered heterocycle with one amine (>NR) and two methylene bridges (>CR2) . The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain .


Chemical Reactions Analysis

Aziridines have substantial ring strain and a resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products . They can be transformed into a wide range of N-alkyl aziridine products .


Physical And Chemical Properties Analysis

Aziridines are colorless, toxic, volatile liquids . They have a high ring strain energy, similar to other three-membered ring compounds, including cyclopropane and oxirane .

Scientific Research Applications

Biosynthesis of Aziridines

Aziridines are highly strained three-membered rings and the smallest nitrogen-containing heterocycles . This ring-strain makes aziridines highly reactive to attack from nucleophilic species, which has prompted decades of investigation into their chemical synthesis and utilization in the pharmaceutical and materials industries . The biosynthetic enzymes for 10% of known aziridine containing natural products have been identified and characterized .

Synthetic Applications

In synthetic applications, iron catalyzed metal-mediated aziridination proceeds through a nitrene, or a nitrogen-centered radical, that reacts with a substrate (e.g. styrene) to give a radical intermediate en route to the aziridine .

Medicinal Chemistry

Researchers are exploring 1-(3-Aminopropyl)aziridine as a building block for drug development. The aziridine ring can be modified to create new compounds with potential medicinal properties. Studies have shown that certain aziridine-containing molecules exhibit antimicrobial activity.

Material Science

The amine group in 1-(3-Aminopropyl)aziridine allows it to bond with various materials. This property makes it a potential candidate for developing new polymers with specific functionalities. Research suggests that aziridine-based polymers can be useful in applications like drug delivery and gene therapy.

Chemical Reactions Analysis

Due to its reactive nature, 1-(3-Aminopropyl)aziridine can undergo various reactions, including ring-opening reactions with different reagents. The specific reactions depend on the reaction conditions and desired outcome.

Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of 1-(3-Aminopropyl)aziridine. However, based on its structure, it is expected to be a colorless liquid or low-melting point solid. The presence of the amine group suggests solubility in water and other polar solvents. The aziridine ring strain likely contributes to its instability and high reactivity.

Safety and Hazards

While specific safety and hazards information for “1-(3-Aminopropyl)aziridine” was not found, aziridines in general are known to be toxic . More detailed safety data may be available on the Safety Data Sheet (SDS) for this specific compound .

Future Directions

Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted . These new strategies, compared with more classical approaches, identify current gaps in the field and showcase new and exciting opportunities to move the chemistry of aziridines forward in the future .

Mechanism of Action

Target of Action

1-(3-Aminopropyl)aziridine, also known as 1-Aziridinepropanamine, primarily targets the aziridine ring, a three-membered ring in organic chemistry . The aziridine ring is similar to epoxides, with the oxygen atom replaced by a nitrogen atom . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .

Mode of Action

The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .

Biochemical Pathways

Aziridines are inherently strained, making them highly reactive to attack from nucleophilic species . This reactivity has prompted decades of investigation into their chemical synthesis and utilization in the pharmaceutical and materials industries . Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .

Result of Action

Many aziridine alkaloids have anticancer, antibacterial, and/or antimicrobial activity against selected cancer cell lines, pathogenic bacteria, and/or microorganisms . This strongly indicates that the presence of the aziridine ring in natural as well as synthetic compounds is essential for such activities .

Action Environment

The action of 1-(3-Aminopropyl)aziridine is influenced by environmental factors such as the presence of nucleophiles and the pH of the environment. The aziridine ring can be activated in the presence of electron-withdrawing substituents and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids .

properties

IUPAC Name

3-(aziridin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-2-1-3-7-4-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUAFMCFYSTCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147945
Record name Aziridine, 1-(3-aminopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)aziridine

CAS RN

1072-65-7
Record name Aziridine, 1-(3-aminopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aziridine, 1-(3-aminopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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